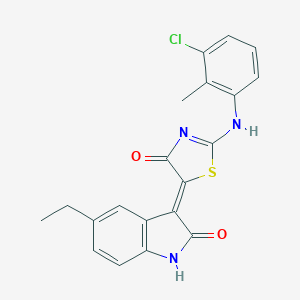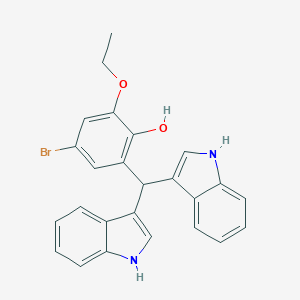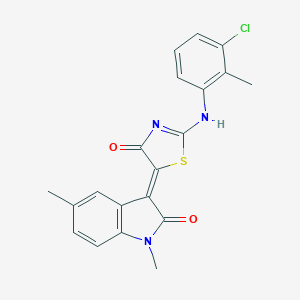
(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one, also known as CPTIO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiazolidinone derivative that has been extensively studied for its ability to scavenge nitric oxide (NO) and its role in modulating NO signaling.
Mecanismo De Acción
(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one acts as a potent NO scavenger by reacting with NO to form a stable nitroxyl radical. This reaction effectively removes NO from the system and prevents it from interacting with downstream targets. (5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one has been shown to inhibit NO-mediated vasodilation, platelet aggregation, and smooth muscle relaxation, highlighting its potential as a therapeutic agent for cardiovascular diseases.
Biochemical and Physiological Effects:
(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one has been shown to have a variety of biochemical and physiological effects, many of which are related to its ability to scavenge NO. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. (5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one in lab experiments is its potency and specificity as a NO scavenger. It has been shown to be effective at low concentrations and does not react with other reactive oxygen species or signaling molecules. However, one limitation of using (5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one is its potential to form adducts with other molecules, which can interfere with downstream assays and analysis.
Direcciones Futuras
There are many potential future directions for research involving (5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one. One area of interest is its potential as a therapeutic agent for cardiovascular diseases, particularly those related to NO-mediated signaling. Another potential application is its use as a neuroprotective agent in the treatment of traumatic brain injury and stroke. Additionally, further research is needed to fully understand the biochemical and physiological effects of (5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one and to identify potential new uses for this compound in scientific research.
Métodos De Síntesis
(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one can be synthesized through a simple and efficient method using readily available starting materials. The synthesis involves the reaction of 4-chloroaniline with ethyl acetoacetate, followed by the condensation of the resulting intermediate with 2-oxindole to form the final product.
Aplicaciones Científicas De Investigación
(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one has been widely used in scientific research as a tool to study the role of NO in various physiological and pathological processes. It is commonly used as a NO scavenger to inhibit NO signaling and to investigate the downstream effects of NO inhibition. (5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one has been shown to be effective in reducing the levels of NO in vitro and in vivo, making it a valuable tool for researchers studying NO-mediated signaling pathways.
Propiedades
Nombre del producto |
(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C18H12ClN3O2S |
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H12ClN3O2S/c1-22-17(24)15(14-12-4-2-3-5-13(12)21-16(14)23)25-18(22)20-11-8-6-10(19)7-9-11/h2-9H,1H3,(H,21,23)/b15-14-,20-18? |
Clave InChI |
BQFSPZWMEVVSOB-TUOJWVEWSA-N |
SMILES isomérico |
CN1C(=O)/C(=C/2\C3=CC=CC=C3NC2=O)/SC1=NC4=CC=C(C=C4)Cl |
SMILES |
CN1C(=O)C(=C2C3=CC=CC=C3NC2=O)SC1=NC4=CC=C(C=C4)Cl |
SMILES canónico |
CN1C(=O)C(=C2C3=CC=CC=C3NC2=O)SC1=NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2,5-Dimethoxybenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308041.png)
![4-chloro-3-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B308042.png)


![1-[6-(2-fluorophenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308045.png)
![5-methyl-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B308049.png)
![2,4,6-trimethoxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B308050.png)

![7-Acetyl-3-(ethylsulfanyl)-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308052.png)
![7-Acetyl-3-(pentylsulfanyl)-6-[2-(2-thienyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308056.png)
![4-{2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]vinyl}phenyl methyl ether](/img/structure/B308057.png)

![5-(3-Ethoxy-4-hydroxybenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308062.png)
![8-(Benzyloxy)-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline](/img/structure/B308064.png)